molecular formula C11H15ClFNO2 B12497800 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol

2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol

Katalognummer: B12497800
Molekulargewicht: 247.69 g/mol
InChI-Schlüssel: YDTIOEXPFHTIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C11H15ClFNO2. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group substituted with chlorine and fluorine atoms, connected to an aminoethoxyethanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H15ClFNO2

Molekulargewicht

247.69 g/mol

IUPAC-Name

2-[2-[(2-chloro-6-fluorophenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C11H15ClFNO2/c12-10-2-1-3-11(13)9(10)8-14-4-6-16-7-5-15/h1-3,14-15H,4-8H2

InChI-Schlüssel

YDTIOEXPFHTIOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CNCCOCCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.